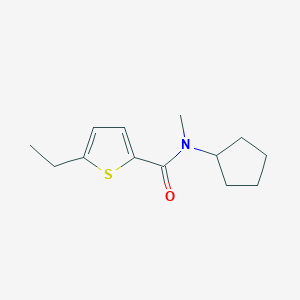![molecular formula C15H19N3O B7505187 N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide (CP-544326) is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and nicotine addiction.
Wirkmechanismus
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide is a selective antagonist of the α4β2 nAChR subtype, which is widely expressed in the brain and plays a crucial role in various cognitive and behavioral processes. By blocking the activity of this receptor subtype, N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide can modulate neurotransmitter release and neuronal excitability, leading to its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including reducing the release of dopamine in the brain, modulating the activity of glutamate receptors, and reducing the expression of pro-inflammatory cytokines. These effects are thought to underlie its therapeutic effects in various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the α4β2 nAChR subtype, which allows for precise modulation of neuronal activity. However, N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide also has some limitations, including its poor solubility in water and its potential off-target effects on other receptor subtypes.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide, including investigating its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and depression. Additionally, further studies are needed to better understand its mechanism of action and to develop more effective and selective analogs of N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide. Finally, studies are needed to investigate the safety and tolerability of N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide in humans, as well as its potential drug-drug interactions with other medications.
Conclusion
In conclusion, N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide is a potent and selective antagonist of the α4β2 nAChR subtype that has shown promise for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves modulating neurotransmitter release and neuronal excitability, leading to its therapeutic effects. While N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide has several advantages for lab experiments, further research is needed to better understand its mechanism of action and to develop more effective and selective analogs.
Synthesemethoden
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 1-cyclopentenyl-1-methylamine with 2,3,5-trimethylpyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In Alzheimer's disease, N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in animal models. In schizophrenia, N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been shown to improve cognitive deficits and reduce positive symptoms in clinical trials. In nicotine addiction, N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been shown to reduce nicotine self-administration and withdrawal symptoms in animal models.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-7-8-18-10-13(16-14(18)9-11)15(19)17(2)12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGQRKLGAPSNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)N(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)




![N-[(5-chlorothiophen-2-yl)methyl]-2-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7505182.png)

![1-Ethyl-3-[(4-fluoro-3-methylphenyl)methyl]urea](/img/structure/B7505205.png)
